molecular formula C17H19N3O2S B2687275 N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1111555-09-9

N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2687275
CAS No.: 1111555-09-9
M. Wt: 329.42
InChI Key: GQEJYJKRQTXZGK-UHFFFAOYSA-N
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Description

N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a dimethylcarbamoyl group, a phenylmethyl group, a methylsulfanyl group, and a pyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine structure. The introduction of the dimethylcarbamoyl group and the methylsulfanyl group requires specific reagents and conditions to ensure the correct functionalization of the molecule. Common synthetic routes may include:

    Formation of the Pyridine Core: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Dimethylcarbamoyl Group: This step often involves the use of dimethylcarbamoyl chloride in the presence of a base.

    Attachment of the Methylsulfanyl Group: This can be done using methylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the dimethylcarbamoyl group, phenylmethyl group, and methylsulfanyl group in the pyridine carboxamide structure gives this compound unique chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

N-[[4-(dimethylcarbamoyl)phenyl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20(2)17(22)13-8-6-12(7-9-13)11-19-15(21)14-5-4-10-18-16(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEJYJKRQTXZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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